2-(1H-1,2,4-Triazol-1-yl)pyrimidine

Vue d'ensemble

Description

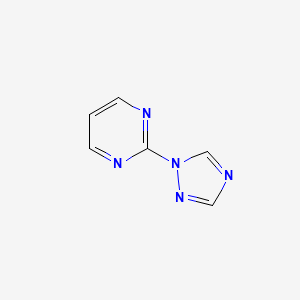

2-(1H-1,2,4-Triazol-1-yl)pyrimidine is a heterocyclic compound that contains both a triazole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticancer, antiviral, and antimicrobial activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-Triazol-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 1H-1,2,4-triazole under basic conditions. A common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of 2,4-dichloropyrimidine, which reacts with 1H-1,2,4-triazole to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1H-1,2,4-Triazol-1-yl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, similar heterocyclic compounds can undergo such transformations under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include bases like potassium carbonate and solvents such as DMF.

Oxidation: Potential oxidizing agents could include hydrogen peroxide or other peroxides.

Reduction: Reducing agents might include sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives .

Applications De Recherche Scientifique

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that derivatives of 2-(1H-1,2,4-triazol-1-yl)pyrimidine demonstrate activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell membrane integrity and interference with essential metabolic pathways. For instance, certain triazole derivatives have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively, with minimum inhibitory concentrations (MIC) comparable to or better than established antibiotics like ampicillin .

Antifungal Properties

Research indicates that this compound and its derivatives possess antifungal activity as well. They have been tested against various fungal strains, showing promising results in inhibiting fungal growth.

- Clinical Relevance : The antifungal efficacy of these compounds is particularly important in treating infections caused by resistant fungal strains, which are increasingly prevalent in clinical settings .

Anticancer Potential

The compound's structural features allow it to interact with various biological targets involved in cancer progression. Some studies highlight its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Studies : Certain derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines, demonstrating significant inhibition of cell proliferation .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine precursors. Various methods have been developed to enhance yield and purity.

| Synthesis Method | Description |

|---|---|

| Condensation Reactions | Involves the reaction of pyrimidines with triazole derivatives under acidic or basic conditions. |

| Cyclization Techniques | Utilizes cyclization reactions to form the triazole ring directly attached to the pyrimidine nucleus. |

Structure-Activity Relationships

Understanding the SAR of this compound is crucial for optimizing its bioactivity. Modifications at specific positions on the pyrimidine or triazole ring can significantly influence pharmacological properties.

- Key Findings : Substituents at the 4-position of the pyrimidine ring often enhance antibacterial potency. Conversely, modifications at the 2-position may lead to reduced activity against certain pathogens .

Agricultural Chemistry

The compound's bioactivity extends beyond human health into agricultural applications where it is investigated as a potential fungicide and herbicide. Its efficacy against plant pathogens suggests a role in crop protection strategies .

Material Science

Recent studies have explored the use of triazole-containing compounds in material science applications due to their unique properties. They are being investigated for use in coatings and polymers owing to their stability and chemical resistance .

Mécanisme D'action

The mechanism of action of 2-(1H-1,2,4-Triazol-1-yl)pyrimidine involves its interaction with various molecular targets. For instance, in neuroprotection, it inhibits nitric oxide and tumor necrosis factor-α production in stimulated human microglia cells . Molecular docking studies have shown favorable interactions with active residues of proteins such as ATF4 and NF-kB .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar pharmacological properties.

Pyrimidine Derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine also share the pyrimidine ring and have comparable applications.

Uniqueness

2-(1H-1,2,4-Triazol-1-yl)pyrimidine is unique due to its dual-ring structure, which allows it to interact with multiple biological targets, enhancing its pharmacological potential. This dual functionality is not as prevalent in compounds containing only one of the rings .

Activité Biologique

2-(1H-1,2,4-Triazol-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial, antiviral, and anticancer properties. We will also present relevant data tables and case studies that highlight the compound's efficacy and potential applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a triazole moiety, which is crucial for its biological activity. The presence of the triazole group often enhances the compound's interaction with biological targets, making it a valuable scaffold in drug design.

Antibacterial Activity

Recent studies have demonstrated that this compound derivatives exhibit significant antibacterial properties against various pathogens. Notably, compounds derived from this scaffold have shown effectiveness against ESKAPE pathogens, a group known for their antibiotic resistance.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2b | E. faecium | 2 µg/mL |

| 2e | K. pneumonia | 4 µg/mL |

| 2k | A. baumannii | 8 µg/mL |

| 2s | E. aerogenes | 6 µg/mL |

| Ciprofloxacin | Positive Control | 12 µg/mL |

The data indicates that certain derivatives possess MIC values comparable to or lower than those of established antibiotics like ciprofloxacin, demonstrating their potential as new antibacterial agents .

Antiviral Activity

In addition to antibacterial properties, research has revealed that derivatives of the triazolo-pyrimidine scaffold can inhibit viral replication. For instance, studies on HIV-1 have shown that certain compounds can inhibit RNase H function effectively.

Table 2: Antiviral Activity Against HIV-1

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| TZP Derivative A | 5 | RNase H inhibition |

| TZP Derivative B | 10 | Allosteric site interaction |

These compounds were identified through structural optimization and show promise as potential treatments for HIV due to their selective inhibition without affecting reverse transcriptase activity .

Anticancer Activity

The anticancer potential of this compound derivatives has also been explored. Some studies report significant cytotoxic effects against various cancer cell lines.

Table 3: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| V5 | MCF-7 (Breast) | 15 |

| V6 | MDA-MB231 | 29.1 |

| V7 | HGC-27 (Gastric) | 12 |

These findings suggest that the triazole-pyrimidine derivatives can induce apoptosis in cancer cells via mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazolo-pyrimidine derivatives for their biological activities. The results indicated that specific substitutions on the pyrimidine ring significantly influenced both antibacterial and anticancer activities. For example, the introduction of electron-donating groups enhanced the antibacterial potency against Gram-positive bacteria while maintaining low toxicity against human cells .

Propriétés

IUPAC Name |

2-(1,2,4-triazol-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5/c1-2-8-6(9-3-1)11-5-7-4-10-11/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGWTWQIZUJSGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91159-94-3 | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.